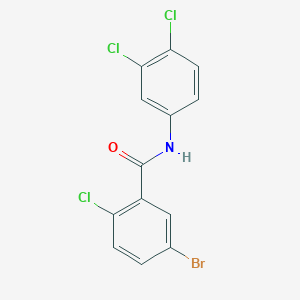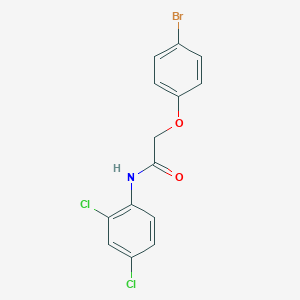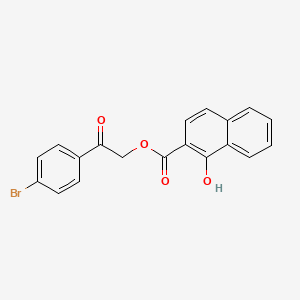![molecular formula C14H8BrClF3NO B3741753 5-bromo-2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3741753.png)
5-bromo-2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide
Descripción general
Descripción
5-bromo-2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide, also known as BCTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BCTB is a benzamide derivative that possesses unique properties that make it useful in research and development.
Mecanismo De Acción
5-bromo-2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide exerts its effects by modulating the activity of TRPV4 channels, which are involved in various physiological processes, including pain sensation, osmoregulation, and thermoregulation. 5-bromo-2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide binds to the intracellular domain of TRPV4 channels, leading to the activation of the channels and subsequent influx of calcium ions into the cells. This influx of calcium ions triggers various downstream signaling pathways, leading to the physiological effects of 5-bromo-2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide.
Biochemical and Physiological Effects
5-bromo-2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects, including the modulation of TRPV4 channel activity, inhibition of cancer cell proliferation, and the potential to act as a lead compound for the development of new drugs. 5-bromo-2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide has also been shown to have anti-inflammatory effects and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for TRPV4 channels, which allows for the precise modulation of channel activity. However, 5-bromo-2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide also has some limitations, including its low solubility in water, which can make it difficult to administer in experiments.
Direcciones Futuras
There are several future directions for the study of 5-bromo-2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide, including the development of new drugs based on its structure, the identification of new targets for 5-bromo-2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide, and the exploration of its potential applications in various fields, including neuroscience, cancer research, and drug discovery. Additionally, further studies are needed to elucidate the mechanism of action of 5-bromo-2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide and to identify its potential side effects and limitations.
Conclusion
In conclusion, 5-bromo-2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. 5-bromo-2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide possesses unique properties that make it useful in research and development, including its high potency and selectivity for TRPV4 channels. 5-bromo-2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in neuroscience, cancer research, and drug discovery. Further studies are needed to elucidate the mechanism of action of 5-bromo-2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide and to identify its potential side effects and limitations.
Aplicaciones Científicas De Investigación
5-bromo-2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 5-bromo-2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to modulate the activity of transient receptor potential vanilloid 4 (TRPV4) channels, which are involved in various physiological processes, including pain sensation, osmoregulation, and thermoregulation. 5-bromo-2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 5-bromo-2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide has been identified as a potential lead compound for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClF3NO/c15-9-4-5-12(16)11(7-9)13(21)20-10-3-1-2-8(6-10)14(17,18)19/h1-7H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUBFFBWQITRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorobenzyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3741673.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B3741688.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B3741691.png)
![N-(4-ethoxyphenyl)-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3741699.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3741724.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3741726.png)
![N-(5-chloro-2-hydroxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3741742.png)
![N-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-1-phenylmethanesulfonamide](/img/structure/B3741749.png)
![N-(2-methoxyphenyl)-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3741759.png)

![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B3741773.png)
![4-{[2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B3741776.png)